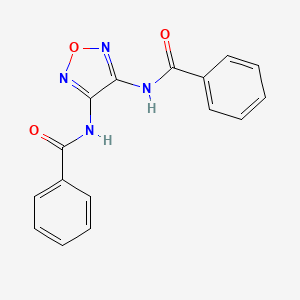

Methyl 3-amino-4-methyl-2-nitrobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

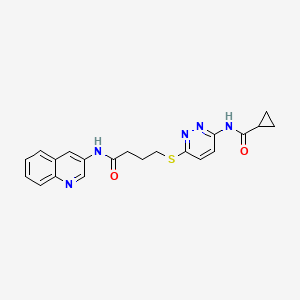

“Methyl 3-amino-4-methyl-2-nitrobenzoate” is a chemical compound with the CAS Number: 1824056-12-3 . It has a molecular weight of 210.19 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O4/c1-5-3-4-6 (9 (12)15-2)8 (7 (5)10)11 (13)14/h3-4H,10H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.

Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Health Aspects of Parabens

Parabens, including methyl paraben, are widely used as antimicrobial preservatives in various products. Research suggests that methyl paraben is readily absorbed and rapidly excreted without evidence of accumulation, indicating low toxicity and minimal health risks under normal exposure conditions. Despite concerns, parabens are generally considered safe, though some studies suggest potential for contact dermatitis in sensitive individuals (Soni, Taylor, Greenberg, & Burdock, 2002).

Degradation Processes of Nitisinone

Nitisinone, a compound with structural similarities to various benzoates, has been studied for its stability and degradation products. Research reveals that nitisinone's stability increases with pH, and two major stable degradation products have been identified. Such studies contribute to understanding the chemical properties and potential risks or benefits of medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl and related compounds, show promise in synthetic chemistry for their potential to enable selective reactions and novel synthesis pathways. Such research indicates the utility of nitrobenzoate derivatives in developing advanced materials and chemical synthesis strategies (Amit, Zehavi, & Patchornik, 1974).

Occurrence and Fate of Parabens in Aquatic Environments

Studies on parabens, including methylparaben, in aquatic environments highlight their ubiquity and persistence, raising questions about their environmental impact and the effectiveness of wastewater treatment processes. Such research underscores the importance of monitoring and mitigating the environmental presence of synthetic organic compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Safety and Hazards

“Methyl 3-amino-4-methyl-2-nitrobenzoate” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Personal protective equipment should be used to avoid contact with skin and eyes, and dust formation should be avoided .

Propiedades

IUPAC Name |

methyl 3-amino-4-methyl-2-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-5-3-4-6(9(12)15-2)8(7(5)10)11(13)14/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSNQXHOVBTJLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2567267.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2567269.png)

![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)

![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)

![6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2567284.png)